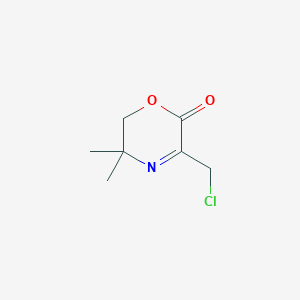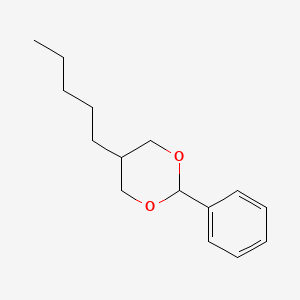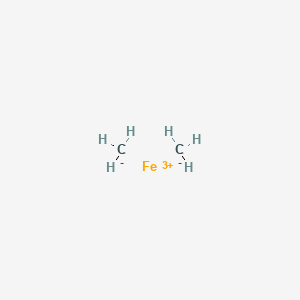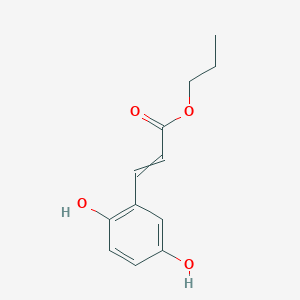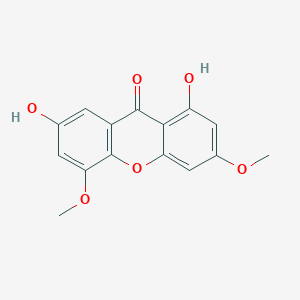
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. This particular compound is known for its unique structural features, which include two hydroxyl groups and two methoxy groups attached to the xanthone core. Xanthones are found in various natural sources, including plants, fungi, and lichens, and are known for their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of xanthones, including 1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one. One common method involves the condensation of a salicylic acid derivative with a phenol derivative under acidic conditions. Another approach involves the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as zinc chloride or phosphoryl chloride, can enhance the efficiency of the reaction. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of xanthone quinones, while reduction of the carbonyl group can yield xanthone alcohols .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other xanthone derivatives.
Biology: It exhibits antioxidant and anti-inflammatory properties, making it a candidate for studying cellular processes and oxidative stress.
Medicine: Its potential therapeutic effects include anticancer, antimicrobial, and anti-diabetic activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one: Similar structure with hydroxyl groups at different positions.
3,6-Dimethoxy-9H-xanthen-9-one: Lacks hydroxyl groups but has methoxy groups at different positions.
1,7-Dihydroxy-3,6-dimethoxy-9H-xanthen-9-one: Similar structure with methoxy groups at different positions.
Uniqueness
1,7-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a wide range of biological activities .
Propriétés
Numéro CAS |
138195-73-0 |
|---|---|
Formule moléculaire |
C15H12O6 |
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
1,7-dihydroxy-3,5-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O6/c1-19-8-5-10(17)13-11(6-8)21-15-9(14(13)18)3-7(16)4-12(15)20-2/h3-6,16-17H,1-2H3 |
Clé InChI |
BBACVUCLXJLEDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


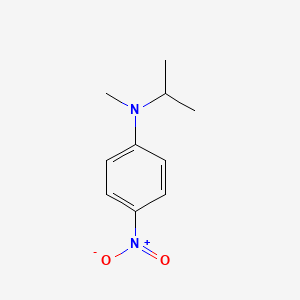
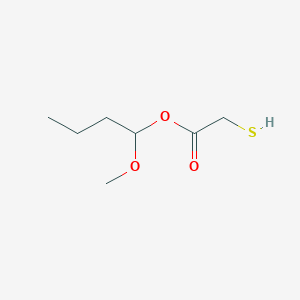
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
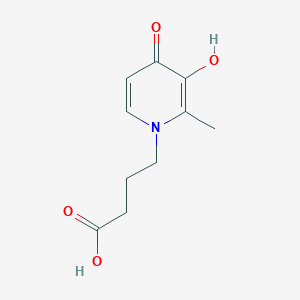
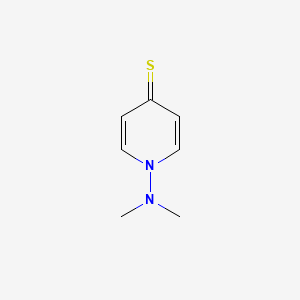
silane](/img/structure/B14277367.png)
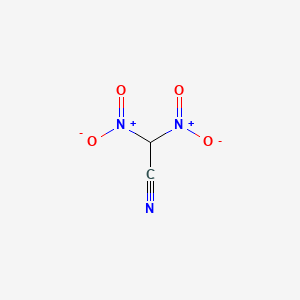
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
